2,6-Dichloropyridine-4-methylamine

Description

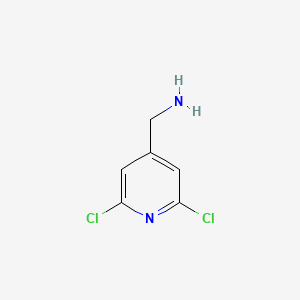

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichloropyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVQJXXKYFOSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465379 | |

| Record name | 2,6-Dichloropyridine-4-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88579-63-9 | |

| Record name | 2,6-Dichloropyridine-4-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-2,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2,6-Dichloropyridine-4-methylamine (CAS: 88579-63-9)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Dichlorinated Pyridine Scaffold

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, certain molecular frameworks consistently emerge as cornerstones for innovation. 2,6-Dichloropyridine-4-methylamine, registered under CAS number 88579-63-9, is one such pivotal intermediate.[1] Its strategic importance lies not in its own biological activity, but in the versatile reactivity endowed by its unique arrangement of functional groups. The electron-deficient pyridine core, activated by two chlorine atoms at the critical C2 and C6 positions, presents a predictable and highly tunable platform for nucleophilic aromatic substitution (SNAr).[2][3] This, combined with the primary amine of the C4-methylamine group, offers orthogonal handles for molecular elaboration.

This guide moves beyond a simple recitation of properties. As a senior application scientist, my objective is to provide a narrative grounded in causality—explaining why certain synthetic strategies are employed, how the molecule's electronic structure dictates its reactivity, and what practical steps are necessary to harness its potential. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of each synthetic step. We will explore its synthesis, core reactivity, and its application as a foundational building block for complex molecular architectures, most notably in the pursuit of novel kinase inhibitors.[4]

Section 1: Core Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is the bedrock of successful and safe experimentation. This compound is a white crystalline solid, a structural attribute that simplifies handling and weighing under standard laboratory conditions.[1] Its solubility in a range of organic solvents facilitates its use in diverse reaction media.[1]

| Property | Value | Source(s) |

| CAS Number | 88579-63-9 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂ | [5][6] |

| IUPAC Name | (2,6-dichloropyridin-4-yl)methanamine | [1] |

| Synonym(s) | 4-(Aminomethyl)-2,6-dichloropyridine | [5] |

| Molecular Weight | 177.03 g/mol | [1][5][6] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 291.9 °C at 760 mmHg | [6] |

| Storage Conditions | 2-8°C, under inert gas, protected from light | [6] |

Safety and Handling Protocol

Trustworthiness in the laboratory begins with safety. Based on GHS classifications, this compound is harmful if swallowed and causes skin and eye irritation.[5] Adherence to the following protocol is mandatory.

Personal Protective Equipment (PPE):

-

Standard nitrile gloves (ensure no breakthrough for your specific solvents).

-

Chemical splash goggles and a face shield if there is a risk of splashing.

-

A properly fitted lab coat.

Engineering Controls:

-

All manipulations should be performed within a certified chemical fume hood to prevent inhalation.[7]

-

An eyewash station and safety shower must be readily accessible.[7]

Handling and Disposal:

-

Dispensing: Use a spatula for solids and avoid generating dust.

-

Incompatibilities: Keep away from strong oxidizing agents.[7]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not wash down the drain.

-

Disposal: Dispose of waste materials and empty containers through a licensed waste disposal contractor, following all local and national regulations.[8][9]

Section 2: The Electronic Landscape and Core Reactivity

The reactivity of this molecule is dominated by the electronic properties of the dichloropyridine ring. The nitrogen atom, being more electronegative than carbon, withdraws electron density from the ring, making it "electron-deficient." This effect is significantly amplified by the inductive- and resonance-withdrawing effects of the two chlorine atoms at the C2 and C6 positions.

This pronounced electron deficiency makes the C2 and C6 carbons highly electrophilic and thus susceptible to attack by nucleophiles—the cornerstone of Nucleophilic Aromatic Substitution (SNAr) reactions. The attack is favored at these positions because the resulting negative charge in the Meisenheimer intermediate can be effectively stabilized by delocalization onto the ring nitrogen.[2][3]

Caption: Key reactive sites on this compound.

An important consideration in experimental design is that the substitution of the first chlorine atom with an electron-donating group (like an amine) will deactivate the ring towards a second SNAr reaction.[3] This phenomenon can be exploited to achieve mono-substitution selectively or overcome with more forcing conditions or catalytic methods to achieve di-substitution.

Section 3: Synthesis Methodologies

The synthesis of (2,6-dichloropyridin-4-yl)methanamine is most efficiently achieved through methods that construct the aminomethyl group on a pre-formed dichloropyridine ring.

Method A: Palladium-Catalyzed Amination

This is a highly efficient and mild method for forming the C-N bond. It involves the palladium-catalyzed reaction of 4-(halomethyl)-2,6-dichloropyridine with an ammonia surrogate or a primary amine that can be later deprotected.

Causality: The choice of a palladium catalyst, specifically with a biarylphosphine ligand like 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl, is critical.[1] This ligand class forms a bulky, electron-rich complex with palladium(0) that readily undergoes oxidative addition into the carbon-halogen bond and facilitates the subsequent reductive elimination to form the desired C-N bond under milder conditions and with lower excesses of the amine compared to uncatalyzed methods.[1]

Step-by-Step Protocol:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add bis(dibenzylideneacetone)palladium(0) (1 mol%), the specified biarylphosphine ligand (3 mol%), and sodium tert-butoxide (2.0 eq).

-

Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add 4-(chloromethyl)-2,6-dichloropyridine (1.0 eq) followed by anhydrous toluene via syringe.

-

Reaction: Add the aminating agent (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq).

-

Heating & Monitoring: Heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours.[1]

-

Work-up (for imine surrogate): Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude residue in THF and add 2M HCl. Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC/LC-MS).

-

Purification: Neutralize the mixture with aqueous sodium bicarbonate and extract with ethyl acetate. The crude product is then purified by silica gel column chromatography to yield this compound.

Method B: Reduction of a Nitrile Precursor

An alternative strategy involves the reduction of 2,6-dichloro-4-cyanopyridine. This is a robust method, particularly for larger-scale synthesis where handling gaseous ammonia or volatile amines is less desirable.

Causality: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are required to reduce the polar and relatively unreactive carbon-nitrogen triple bond of the nitrile. The reaction must be performed in an anhydrous aprotic solvent (like THF or diethyl ether) as LiAlH₄ reacts violently with water. The acidic work-up is necessary to protonate the intermediate aluminate complex and liberate the free amine.

Step-by-Step Protocol:

-

Setup: To a flame-dried, nitrogen-flushed flask, add a solution of 2,6-dichloro-4-cyanopyridine (1.0 eq) in anhydrous THF.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF (approx. 1.5 eq) dropwise. Caution: Exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

-

Quenching (Fieser method): Carefully quench the reaction by sequential, dropwise addition at 0 °C of: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and producing a granular, easily filterable precipitate.

-

Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography or crystallization to afford the pure amine.

Caption: Generalized workflow for the synthesis and validation of the title compound.

Section 4: Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound is realized in its role as a versatile building block. The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs due to its ability to form key interactions with biological targets.[10] This is particularly true for protein kinase inhibitors, where the pyridine nitrogen can act as a crucial hydrogen bond acceptor, mimicking the hinge-binding motif of the native ATP ligand.[4][10]

The 2,6-dichloro precursor allows for the systematic and differential functionalization at the C2 and C6 positions, enabling the exploration of structure-activity relationships (SAR). A common strategy involves a first SNAr reaction with a desirable amine, followed by a second, often palladium-catalyzed, cross-coupling reaction (e.g., Suzuki, Sonogashira) at the remaining chloro-position.[4]

Caption: Conceptual workflow from building block to a targeted kinase inhibitor.

Protocol: Buchwald-Hartwig Amination at C2/C6

This protocol details the coupling of a primary or secondary amine to one of the chloro-positions, a key step in building a kinase inhibitor library.

-

Setup: In a glovebox or under a strict nitrogen atmosphere, combine this compound (1.0 eq), the desired amine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a reaction vial.

-

Solvent: Add anhydrous, degassed 1,4-dioxane or toluene.

-

Reaction: Seal the vial and heat to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.

-

Work-up: After cooling, dilute the reaction with ethyl acetate and filter through Celite® to remove inorganic salts and catalyst residue.

-

Purification: Concentrate the filtrate and purify the crude material by silica gel chromatography to isolate the mono-aminated product. The product's identity and purity must be confirmed by NMR and MS before proceeding to a subsequent coupling step.

Section 5: Analytical Characterization Protocol

Every synthesis must be validated. A newly synthesized batch of this compound must be rigorously characterized to confirm its identity and purity.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Singlet (~7.0-7.5 ppm, 2H)Singlet (~3.8-4.0 ppm, 2H)Broad Singlet (~1.5-2.5 ppm, 2H) | The two pyridine ring protons (H3, H5) are chemically equivalent. The methylene (CH₂) protons appear as a singlet. The amine (NH₂) protons are exchangeable, resulting in a broad signal. |

| ¹³C NMR | C4 (~155-160 ppm)C2, C6 (~150-155 ppm)C3, C5 (~118-125 ppm)CH₂ (~45-50 ppm) | Signals for the three distinct carbon environments in the aromatic ring, plus the aliphatic methylene carbon. Carbons attached to chlorine (C2, C6) are significantly downfield. |

| IR Spectroscopy | 3300-3400 cm⁻¹ (doublet)~1600 cm⁻¹~1550, 1450 cm⁻¹700-800 cm⁻¹ | N-H stretching of the primary amine. N-H bending. C=C and C=N stretching of the pyridine ring. C-Cl stretching. |

| Mass Spec (EI/ESI) | [M]+ at m/z 176[M+2]+ at m/z 178[M+4]+ at m/z 180 | The molecular ion peak will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with relative intensities of approximately 9:6:1. |

Conclusion

This compound is far more than a catalog chemical; it is a strategic tool for molecular design. Its value is unlocked through a firm understanding of the principles of heterocyclic reactivity, particularly the electron-deficient nature of the pyridine ring that governs its SNAr chemistry. By leveraging the protocols and insights provided in this guide, researchers can confidently synthesize, handle, and derivatize this compound, efficiently constructing libraries of novel molecules for screening in drug discovery and agrochemical development. Its continued application, especially as a scaffold for next-generation kinase inhibitors, underscores its importance to the scientific community.

References

- This entry is a placeholder for time inform

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

- This search result was a product listing without substantial technical inform

- This search result pertains to a related but different compound, 4-amino-2,6-dichloropyridine, and is not directly cited for the title compound.

- This search result pertains to a related but different compound and is not cited.

- This search result pertains to a related but different compound, 4-Amino-2-chloropyridine, and is not directly cited.

- This search result pertains to a related pyrimidine scaffold and is not directly cited.

- This search result pertains to a related pyrimidine scaffold and is not directly cited.

- This search result describes a final product using a dichlorophenyl moiety but not the specific intermedi

- This search result discusses dichloropyrimidines, a different heterocycle class, and is not cited.

-

Finetech Industry Limited. (n.d.). This compound | CAS: 88579-63-9. Available at: [Link]

- This search result provides NMR data for 2,6-dichloropyridine as a byproduct, not the title compound, and is not cited.

- This search result pertains to a related but different compound, 4-amino-3,5-dichloropyridine, and is not cited.

- This search result is a general review of amin

- This search result pertains to dihydropyridine deriv

-

SpectraBase. (n.d.). 2,6-Dichloropyridine. Available at: [Link]

- This search result pertains to a different scaffold and is not cited.

- This search result pertains to a different scaffold and is not cited.

- This search result pertains to a different scaffold and is not cited.

- This search result pertains to a different scaffold and is not cited.

- This search result provides spectroscopic data for a related but different compound and is not cited.

- This search result is a general review of kinase inhibitors and is not cited.

- This search result pertains to dichloropyrimidines as covalent inhibitors and is not directly cited.

Sources

- 1. Buy this compound | 88579-63-9 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound [myskinrecipes.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

physical properties of 2,6-Dichloropyridine-4-methylamine

An In-Depth Technical Guide to the Physical Properties of 2,6-Dichloropyridine-4-methylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry.[1] Its structural architecture, featuring a halogenated pyridine core and a reactive methylamine side chain, offers multiple sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] The dichloro-substituted pyridine ring provides a stable, aromatic scaffold while the chlorine atoms act as effective leaving groups for nucleophilic aromatic substitution, enabling the systematic development of compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the core . Rather than merely listing data, this document is designed as a practical resource for the laboratory professional. It details not only the known physicochemical parameters but also provides authoritative, step-by-step protocols for the experimental determination of these properties. This approach ensures that researchers can independently verify and expand upon the existing data, fostering a foundation of scientific integrity and reproducibility in their work.

Section 1: Molecular Identity and Physicochemical Profile

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 88579-63-9 | [1][2] |

| IUPAC Name | (2,6-dichloropyridin-4-yl)methanamine | [1] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1][2] |

| Molecular Weight | 177.03 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=C(N=C1Cl)Cl)CN | [1] |

| InChI Key | LCVQJXXKYFOSGH-UHFFFAOYSA-N |

Core Physical Properties

The physical state and thermodynamic properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. They also provide initial insights into the purity of a sample. A sharp melting point range, for instance, is a classic indicator of high purity for a crystalline solid.[3]

Table 2: Summary of Physical Properties for this compound

| Property | Value / Description | Source(s) |

| Physical Form | White crystalline solid. Some suppliers note "Solid or liquid". | [1] |

| Melting Point | Not reported. An isomer, 2,6-dichloro-4-methyl-3-aminopyridine, melts at 83.5-85.5 °C. The precursor, 2,6-dichloropyridine, melts at 86–89 °C. | [4][5] |

| Boiling Point | 291.9 ± 35.0 °C (Predicted) at 760 mmHg | [1][2] |

| Density | 1.399 g/cm³ (Predicted) | [1] |

| pKa | Not reported. The presence of two electron-withdrawing chlorine atoms is expected to significantly reduce the basicity of the pyridine nitrogen. | |

| Solubility | Described as soluble in various organic solvents. Possesses both hydrophilic (methylamine) and hydrophobic (dichloropyridine) character. | [1] |

Structural and Electronic Insights

The physicochemical behavior of this compound is a direct consequence of its molecular structure.

-

The Dichloropyridine Ring: The pyridine ring is an electron-deficient aromatic system. The two chlorine atoms at the 2 and 6 positions are strongly electron-withdrawing via the inductive effect. This electronic deficit significantly passivates the pyridine nitrogen, rendering it far less basic than pyridine itself. It also activates the chlorine atoms as excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of its synthetic utility.

-

The 4-Methylamine Group: The -CH₂NH₂ substituent at the 4-position introduces a primary amine, a key functional handle for derivatization (e.g., acylation, alkylation). This group imparts a degree of polarity and the capacity for hydrogen bonding, influencing the compound's solubility profile.[1] This dual hydrophilic/hydrophobic nature makes its dissolution behavior highly dependent on the solvent system.[1]

Section 2: Spectroscopic & Analytical Characterization

Spectroscopic analysis provides a definitive fingerprint for molecular structure confirmation. The following data represent the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two equivalent protons on the pyridine ring should appear as a singlet in the aromatic region, typically between 6.5 and 8.0 ppm. The methylene (-CH₂-) protons of the methylamine group would likely appear as a singlet around 3.5-4.0 ppm. The two amine (-NH₂) protons would typically present as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will reveal the unique carbon environments. The aromatic carbons of the pyridine ring are expected in the 120-160 ppm range. The carbons bonded to the chlorine atoms will be significantly downfield due to the electronegativity of the halogen. The methylene carbon of the methylamine group is anticipated to appear further upfield, around 40-50 ppm.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. For this compound, the spectrum is characterized by:

-

π→π* Transitions: Strong absorption bands are expected in the 250-280 nm region, corresponding to electronic transitions within the aromatic pyridine ring system.

-

n→π* Transitions: Weaker absorption bands may be observed at longer wavelengths (e.g., 300-350 nm), arising from transitions involving the non-bonding lone pair electrons on the nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by their characteristic vibrational frequencies. Key expected vibrations for this molecule include:

-

N-H Stretch: One or two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).

-

C-H Stretch: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methylene group.

-

C=C and C=N Stretch: A series of bands in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

Section 3: Thermal Properties, Stability, and Handling

Proper storage and handling are paramount for maintaining the integrity of research chemicals.

-

Thermal Stability: The compound is reported to be thermally stable up to approximately 130°C.[1] At elevated temperatures, decomposition may occur through pathways such as deamination and dechlorination.[1]

-

Storage Conditions: To ensure optimal stability and prevent degradation, the compound should be stored at 2-8°C , kept in a dark place, and maintained under an inert atmosphere (e.g., argon or nitrogen).[2]

-

Safety Profile: Based on available GHS information, this compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this material. All work should be conducted in a well-ventilated fume hood.

Section 4: Experimental Protocols for Physicochemical Characterization

As a Senior Application Scientist, I cannot overstate the importance of robust, validated experimental methods. The following protocols are provided as authoritative guides for determining the key .

Protocol for Melting Point Determination

Causality: The melting point is a fundamental property that provides a rapid assessment of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[3] This protocol uses a digital melting point apparatus with a capillary tube, a standard and reliable method in modern organic chemistry.[6]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample in a vacuum desiccator over a desiccant for at least 24 hours.[3]

-

Place a small amount of the dried sample on a clean, dry watch glass.

-

Using a spatula, crush the crystalline solid into a fine, homogeneous powder. This ensures uniform heat transfer.[3]

-

-

Capillary Loading:

-

Take a glass capillary tube (one end sealed) and press the open end into the powdered sample until a small amount enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

-

Repeat until a packed column of 2.5-3.5 mm height is achieved.[6]

-

-

Measurement:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (based on related compounds, an initial target of ~65°C is reasonable).

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid particle melts (the "clear point").

-

-

Reporting:

-

The melting point is reported as the range T₁ - T₂.

-

Allow the apparatus to cool and repeat the determination with two more samples to ensure reproducibility.

-

Caption: Workflow for Melting Point Determination.

Protocol for Spectroscopic Characterization

Causality: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The sample must be fully dissolved in a deuterated solvent to avoid large, interfering solvent signals, and filtered to remove paramagnetic impurities that can broaden peaks and degrade spectral quality.[7]

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble (e.g., Chloroform-d, DMSO-d₆).

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, into a clean, dry vial.[8]

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[8] If an internal standard (e.g., TMS) is not already in the solvent, add it now. Gently vortex or sonicate the vial to ensure the solid is completely dissolved.

-

Filtration: Prepare a Pasteur pipette by pushing a small plug of Kimwipe or cotton wool into the neck.

-

Transfer: Using the prepared pipette, filter the sample solution directly into a clean, dry 5 mm NMR tube.[7] The final liquid column should be 4-5 cm high.

-

Final Steps: Cap the NMR tube securely. Carefully wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.

-

Acquisition: Insert the tube into the spectrometer's spinner turbine using a depth gauge to ensure correct positioning and proceed with locking, shimming, and data acquisition.[8]

Caption: Workflow for NMR Sample Preparation.

Causality: UV-Vis spectroscopy relies on the Beer-Lambert law, which correlates absorbance with concentration. The sample must be a clear, particle-free solution at a concentration that results in an absorbance reading within the linear range of the detector (typically 0.1 - 1.0 A.U.).[9] A "blank" measurement of the pure solvent is essential to subtract background absorbance from the cuvette and solvent itself.[10]

Methodology:

-

Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the wavelength range of interest (e.g., >220 nm). Methanol or acetonitrile are common choices.

-

Stock Solution Preparation:

-

Accurately weigh a small amount of the compound (e.g., 1-5 mg) using an analytical balance.

-

Transfer it quantitatively to a 25 mL or 50 mL Class A volumetric flask.

-

Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark. This creates a stock solution of known concentration.

-

-

Cuvette Preparation:

-

Use a matched pair of quartz cuvettes (for UV measurements).

-

Clean the cuvettes thoroughly. Rinse them three times with the pure solvent.

-

-

Blank Measurement:

-

Fill one cuvette with the pure solvent. This is the "blank" or "reference" cuvette.

-

Wipe the optical faces with a lint-free cloth.

-

Place it in the spectrophotometer and run a baseline correction or "zero" measurement across the desired wavelength range.

-

-

Sample Measurement:

-

Prepare a dilute sample by transferring a small aliquot of the stock solution into a new volumetric flask and diluting to the mark. The goal is a final concentration that gives a maximum absorbance below 1.5.

-

Empty the blank cuvette and rinse it three times with the dilute sample solution.

-

Fill the cuvette with the dilute sample solution and place it in the spectrophotometer.

-

Acquire the absorbance spectrum.

-

Caption: Workflow for UV-Vis Sample Preparation & Measurement.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). University of Babylon. Retrieved from [Link]

-

Ultra-violet and visible spectroscopy. (n.d.). Simon Fraser University. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Houston. Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

How To Prepare Sample For UV Vis Spectroscopy? (2025, February 7). Chemistry For Everyone. Retrieved from [Link]

-

UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). Aijiren. Retrieved from [Link]

-

How To Prepare Solution For UV Spectroscopy? (2025, February 8). Chemistry For Everyone. Retrieved from [Link]

-

Introduction to Solid State NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Perinu, C., et al. (2013). 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. ResearchGate. Retrieved from [Link]

-

2,6-Dichloro-4-methyl-3-aminopyridine. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522. (n.d.). PubChem. Retrieved from [Link]

-

2,6-Dichloropyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

- 1. Buy this compound | 88579-63-9 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. 2,6-Dichloro-4-methyl-3-aminopyridine Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 6. thinksrs.com [thinksrs.com]

- 7. sites.bu.edu [sites.bu.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. web.uvic.ca [web.uvic.ca]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to 2,6-Dichloropyridine-4-methylamine: Properties, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2,6-Dichloropyridine-4-methylamine. It details the compound's core physicochemical properties, provides a validated synthesis protocol with mechanistic insights, and explores its strategic applications as a versatile building block in modern medicinal chemistry.

Compound Overview and Key Identifiers

This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures. Its structure, featuring a pyridine core with two chlorine atoms and a reactive methylamine group, offers multiple sites for chemical modification, making it a strategic scaffold for creating libraries of novel compounds for structure-activity relationship (SAR) studies.[1] The electron-deficient nature of the dichloropyridine ring, combined with the nucleophilic character of the amine, provides a unique chemical profile for advanced synthetic applications.

| Identifier | Value |

| IUPAC Name | (2,6-dichloropyridin-4-yl)methanamine |

| CAS Number | 88579-63-9[2][3] |

| Molecular Formula | C₆H₆Cl₂N₂[2][4][5] |

| Molecular Weight | 177.03 g/mol [2][4][5] |

| Canonical SMILES | C1=C(C=C(N=C1Cl)Cl)CN |

| InChI Key | LCVQJXXKYFOSGH-UHFFFAOYSA-N[5] |

Physicochemical Profile and Safe Handling

Physical and Chemical Properties

The compound is typically a white crystalline solid soluble in various organic solvents. The aromatic pyridine ring confers significant thermal stability, while the chlorine substituents and the methylamine group represent the primary sites of chemical reactivity.

| Property | Value | Source |

| Physical Form | Solid or liquid | |

| Density | 1.399 g/cm³ | |

| Boiling Point | 291.912°C at 760 mmHg | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| XLogP3 | 1.6 | [4] |

Stability and Storage

Proper storage is critical to maintain the integrity of this compound. The methylamine group is the most reactive functionality and is susceptible to oxidation. The aromatic ring itself is inherently stable due to resonance. To mitigate degradation, the compound must be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3] These conditions prevent oxidative degradation and other undesirable side reactions, ensuring its purity for high-precision synthetic work.

Safety and Handling Protocols

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

GHS Hazard Information:

| Hazard Statement | GHS Code | Pictogram |

| Harmful if swallowed | H302 | GHS07 (Exclamation mark) |

| Causes skin irritation | H315 | GHS07 (Exclamation mark) |

| Causes serious eye irritation | H319 | GHS07 (Exclamation mark) |

| May cause respiratory irritation | H335 | GHS07 (Exclamation mark) |

Handling Protocol:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] Ensure eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133 standards).[6]

-

First Aid Measures:

-

Ingestion: If swallowed, rinse mouth and call a POISON CENTER or physician immediately.[6][7]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6][8] Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present.[6][7] Seek immediate medical attention.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis and Mechanistic Considerations

The synthesis of this compound is often accomplished via a nucleophilic substitution reaction, a cornerstone of heterocyclic chemistry.[9] The electron-withdrawing nature of the two chlorine atoms and the ring nitrogen atoms renders the pyridine ring electron-deficient, making it highly susceptible to attack by nucleophiles. This electronic property is the causal driver for the high efficiency of the synthetic protocol described below.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

This protocol details the preparation via nucleophilic substitution with methylamine.[9]

Step 1: Reaction Setup

-

In a pressure-rated reaction vessel, dissolve 1.0 equivalent of 2,6-dichloropyridine in a suitable polar aprotic solvent such as THF or DMSO.

-

Cool the solution to 0°C in an ice bath.

Step 2: Reagent Addition

-

Slowly add 1.1 to 1.5 equivalents of a methylamine solution (e.g., 40% in water or 2.0 M in THF) to the cooled solution. The excess methylamine drives the reaction to completion.

-

Causality Insight: The slow, cooled addition is critical to control the exothermicity of the reaction and prevent undesirable side-product formation.

Step 3: Reaction Execution

-

Seal the vessel and allow the reaction to warm to room temperature.

-

Stir the mixture for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Step 4: Workup and Isolation

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 5: Purification

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white solid.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a versatile scaffold in drug discovery. The two chlorine atoms are excellent leaving groups for further nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the systematic and regioselective introduction of diverse functional groups.

Scaffold for Kinase Inhibitors

The dichloropyrimidine and dichloropyridine cores are privileged scaffolds in the design of kinase inhibitors.[1][10] The chlorine atoms serve as synthetic handles to attach other pharmacophoric elements that can interact with the hinge region or other pockets of a kinase active site. By sequentially substituting the chlorines, chemists can rapidly generate a library of analogues to probe the SAR and optimize for potency and selectivity.

Building Block for Novel Therapeutics

The pyridine-methylamine motif has been explored in the development of novel antitubercular agents.[11] Specifically, derivatives have been designed as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein essential for the viability of M. tuberculosis.[11] The ability to modify the this compound core allows for the fine-tuning of molecular properties like lipophilicity (cLogP) and polar surface area (PSA) to enhance cell permeability and target engagement.

Sources

- 1. benchchem.com [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. 88579-63-9|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS: 88579-63-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. Buy this compound | 88579-63-9 [smolecule.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (2,6-dichloropyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-dichloropyridin-4-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a dichlorinated pyridine ring and a methylamine substituent, presents a unique combination of electronic and steric properties that make it a valuable scaffold for the synthesis of novel therapeutic agents. The precise determination of its molecular structure is paramount for understanding its chemical reactivity, predicting its biological activity, and ensuring the integrity of downstream applications. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed in the definitive structure elucidation of (2,6-dichloropyridin-4-yl)methanamine, grounded in the principles of scientific integrity and field-proven expertise.

A Plausible Synthetic Pathway

A plausible synthetic route to obtain (2,6-dichloropyridin-4-yl)methanamine begins with the commercially available 2,6-dichloropyridine. A common method for introducing a methylamine group at the 4-position of a pyridine ring involves the conversion of a carboxylic acid or nitrile derivative. One such approach is the reduction of a nitrile. The synthesis could proceed as follows:

-

Cyanation of 2,6-dichloropyridine: A nucleophilic aromatic substitution reaction can be employed to introduce a cyano group at the 4-position. This is often achieved by treating 2,6-dichloropyridine with a cyanide salt, such as sodium cyanide, in a suitable solvent like DMSO at elevated temperatures.

-

Reduction of the Nitrile: The resulting 2,6-dichloropyridine-4-carbonitrile can then be reduced to the corresponding primary amine. A variety of reducing agents can be used for this transformation, including lithium aluminum hydride (LiAlH4) in an ethereal solvent or catalytic hydrogenation using a catalyst like Raney nickel.

This synthetic approach provides a logical and efficient pathway to the target molecule, setting the stage for its structural verification.

Spectroscopic and Analytical Characterization

The unequivocal confirmation of the molecular structure of (2,6-dichloropyridin-4-yl)methanamine relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for its complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (2,6-dichloropyridin-4-yl)methanamine, both ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum of (2,6-dichloropyridin-4-yl)methanamine is expected to be relatively simple and highly informative.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | Singlet | 2H | H-3, H-5 (Pyridine ring protons) |

| ~3.90 | Singlet | 2H | -CH₂- (Methylene protons) |

| ~1.60 | Broad Singlet | 2H | -NH₂ (Amine protons) |

-

Expertise & Experience: The two protons on the pyridine ring (H-3 and H-5) are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to appear as a single signal. The singlet multiplicity arises from the absence of adjacent protons. The methylene protons (-CH₂-) are also predicted to be a singlet as they are adjacent to the nitrogen of the amine group, and coupling to the amine protons is often not observed due to rapid exchange. The amine protons (-NH₂) typically appear as a broad singlet and their chemical shift can be variable depending on concentration and solvent. To confirm the amine protons, a D₂O exchange experiment can be performed, which will result in the disappearance of this signal.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~151.0 | C-2, C-6 (Carbons bearing chlorine) |

| ~150.0 | C-4 (Carbon bearing the methylamine) |

| ~120.0 | C-3, C-5 (Pyridine ring carbons) |

| ~45.0 | -CH₂- (Methylene carbon) |

-

Expertise & Experience: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the chlorine and nitrogen atoms. The carbons directly attached to the chlorine atoms (C-2 and C-6) are expected to be the most downfield. The symmetry of the molecule results in the equivalence of C-2 and C-6, as well as C-3 and C-5. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would further confirm these assignments, showing a quaternary signal for C-2, C-4, and C-6, a CH signal for C-3 and C-5, and a CH₂ signal for the methylene carbon.

2D NMR Spectroscopy

To further solidify the structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

-

COSY: This experiment would show no correlations, as there are no vicinal protons to couple with each other, confirming the isolated nature of the proton spin systems.

-

HSQC: This experiment would show correlations between the proton signals and the carbon signals to which they are directly attached. Specifically, a cross-peak would be observed between the proton signal at ~7.20 ppm and the carbon signal at ~120.0 ppm, and another between the proton signal at ~3.90 ppm and the carbon signal at ~45.0 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized (2,6-dichloropyridin-4-yl)methanamine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition: Acquire COSY and HSQC spectra using standard pulse programs.

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and, consequently, the molecular formula.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed. The expected peaks would be at m/z 176 (M⁺, for C₆H₆³⁵Cl₂N₂), 178 ([M+2]⁺, for C₆H₆³⁵Cl³⁷ClN₂), and 180 ([M+4]⁺, for C₆H₆³⁷Cl₂N₂), with relative intensities of approximately 9:6:1.

-

Fragmentation Pattern: The fragmentation of the molecular ion under EI conditions is expected to proceed through several characteristic pathways.

-

Loss of a chlorine atom: A significant fragment would be observed at m/z 141, corresponding to the loss of a chlorine radical.

-

Benzylic cleavage: Cleavage of the C-C bond between the pyridine ring and the methylene group would lead to the formation of a dichloropyridinium ion at m/z 146 and a CH₂NH₂ radical.

-

Loss of NH₃: A common fragmentation pathway for primary amines is the loss of ammonia, which would result in a fragment at m/z 159.

-

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is introduced via direct infusion or liquid chromatography. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass for the proposed molecular formula (C₆H₆Cl₂N₂). Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms. Identify and propose structures for the major fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine[2][3] |

| 3100-3000 | Weak to Medium | Aromatic C-H stretching[4] |

| 1650-1580 | Medium | N-H bending (scissoring) of the primary amine[2] |

| 1600-1450 | Medium to Strong | C=C and C=N stretching of the pyridine ring |

| 1335-1250 | Medium to Strong | Aromatic C-N stretching[2] |

| 800-700 | Strong | C-Cl stretching |

-

Expertise & Experience: The presence of a primary amine is strongly indicated by the characteristic doublet in the N-H stretching region and the N-H bending vibration.[2][3] The absorptions in the 1600-1450 cm⁻¹ range are characteristic of the pyridine ring system. The strong absorption due to the C-Cl bonds provides further evidence for the presence of the chloro substituents.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

X-ray Crystallography

For a definitive and unambiguous determination of the three-dimensional structure of (2,6-dichloropyridin-4-yl)methanamine in the solid state, single-crystal X-ray diffraction is the gold standard.[5][6] This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[7]

-

Data Collection: Mount a suitable single crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[6]

-

Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities of the reflections. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the structural model against the experimental data to obtain the final, high-resolution structure.

-

Data Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Visualizing the Elucidation Workflow

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Workflow for the structure elucidation of (2,6-dichloropyridin-4-yl)methanamine.

Conclusion

The structure elucidation of (2,6-dichloropyridin-4-yl)methanamine is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Through the careful application and interpretation of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a high degree of confidence in the proposed structure can be achieved. For absolute confirmation, particularly of the solid-state conformation and intermolecular interactions, single-crystal X-ray crystallography provides the ultimate proof. This comprehensive analytical approach ensures the scientific integrity of the data and provides a solid foundation for the future use of this compound in research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- de Hoffmann, E., & Stroobant, V. (2007).

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,6-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2007).

- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.

- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. Retrieved from [Link]

-

MassBank. (n.d.). Benzylamine. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved from [Link]

-

Wiley-VCH. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

-

Illinois State University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Fiveable. (n.d.). Interpretation of IR spectra and structural elucidation. Retrieved from [Link]

-

SlideShare. (n.d.). Applications of Mass Spectrometry in Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

MassBank. (2016). Benzylamine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,6-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Iraqi Journal of Science. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]

-

YouTube. (2023). How to Predict NMR in ChemDraw. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

International Journal of Scientific Research in Science and Technology. (n.d.). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

Sources

- 1. IMPORTANCE OF IR SPECTROSCOPY IN STRUCTURAL ELUCIDATION OF ORGANIC COMPOUNDS | PPTX [slideshare.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. rigaku.com [rigaku.com]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dichloropyridine-4-methylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Dichloropyridine-4-methylamine. The information presented herein is synthesized from established principles of NMR spectroscopy and empirical data from structurally related compounds, offering a robust predictive model for researchers working with this molecule. This guide is designed to assist in the structural elucidation, purity assessment, and quality control of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]

Molecular Structure and Proton Environments

This compound (C₆H₆Cl₂N₂) possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. Understanding the symmetry and electronic nature of the molecule is paramount to interpreting its spectrum.

The key proton environments are:

-

Pyridine Ring Protons (H-3/H-5): Due to the symmetrical substitution at the 2, 6, and 4 positions, the two protons on the pyridine ring are chemically equivalent.

-

Methylene Protons (-CH₂-): The two protons of the methylene group attached to the pyridine ring at the 4-position.

-

Amine Protons (-NH₂): The two protons of the primary amine group.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of this compound is based on the additive effects of its substituents on the pyridine core. By analyzing the spectra of 2,6-dichloropyridine and 4-(aminomethyl)pyridine, we can project the chemical shifts and coupling patterns for the target molecule with high confidence.[2][3]

Chemical Shifts (δ)

The electron-withdrawing nature of the two chlorine atoms at the ortho and para positions to the nitrogen atom in the pyridine ring significantly influences the electron density and, consequently, the chemical shifts of the ring protons.[4] The methylamine group at the 4-position, being an electron-donating group, will have a counteracting effect.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridine Protons (H-3/H-5) | ~ 6.8 - 7.2 | The strong deshielding effect of the two chlorine atoms at the adjacent 2 and 6 positions is expected to shift these protons downfield. However, the electron-donating methylamine group at the 4-position will provide some shielding, resulting in a chemical shift that is upfield compared to 2,6-dichloropyridine but downfield relative to an unsubstituted pyridine. |

| Methylene Protons (-CH₂-) | ~ 3.8 - 4.0 | The protons of the methylene group are adjacent to the aromatic pyridine ring and the nitrogen of the amine. Their chemical shift is primarily influenced by the electronegativity of the nitrogen and the anisotropic effect of the pyridine ring. Data from 4-(aminomethyl)pyridine suggests a chemical shift in this region.[3] |

| Amine Protons (-NH₂) | ~ 1.5 - 2.5 (broad) | The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[5] The signal is often broad and may not exhibit clear coupling. |

Peak Multiplicity and Coupling Constants (J)

The splitting pattern of the signals in a ¹H NMR spectrum provides valuable information about the neighboring protons.

-

Pyridine Protons (H-3/H-5): These two equivalent protons will appear as a singlet . Due to the symmetry of the molecule, they do not have any non-equivalent neighboring protons to couple with.

-

Methylene Protons (-CH₂-): These protons are expected to show coupling to the amine protons. However, due to the rapid exchange of amine protons, this coupling is often not observed, or the signal may appear as a broad singlet. If coupling were to be observed, it would be a triplet (n+1 rule, where n=2 for the two amine protons). The typical ³J coupling constant for such an interaction is in the range of 5-7 Hz.[6]

-

Amine Protons (-NH₂): As mentioned, the signal for the amine protons is typically a broad singlet due to quadrupole broadening from the nitrogen atom and rapid proton exchange.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as DMSO-d₆ or Methanol-d₄ can also be used, but this may affect the chemical shift of the amine protons.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters

-

Spectrometer Frequency: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

Data Processing and Interpretation Workflow

The following workflow outlines the steps for processing the acquired Free Induction Decay (FID) and interpreting the resulting spectrum.

Sources

Navigating the Spectral Landscape: A Technical Guide to the ¹³C NMR Chemical Shifts of 2,6-Dichloropyridine-4-methylamine

This in-depth technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the ¹³C NMR chemical shifts for 2,6-Dichloropyridine-4-methylamine. This document elucidates the theoretical underpinnings of the spectral data, offers practical guidance for spectral acquisition, and presents a detailed assignment of the carbon signals, grounded in established principles of nuclear magnetic resonance spectroscopy.

Introduction: The Structural Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, binding interactions, and overall function. ¹³C NMR spectroscopy provides a powerful, non-destructive technique for probing the electronic environment of each carbon atom within the molecule, offering a unique fingerprint of its structure.

This guide will delve into the factors governing the ¹³C NMR chemical shifts of this molecule, including the influence of the electronegative chlorine atoms and the electron-donating methylamine group on the pyridine ring. By understanding these substituent effects, researchers can confidently assign the observed spectral peaks and gain deeper insights into the molecule's electronic architecture.

Theoretical Prediction and Assignment of ¹³C NMR Chemical Shifts

The chemical shift of a given carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. In this compound, the positions of the carbon signals are primarily dictated by the interplay of inductive and resonance effects from the chloro and methylamine substituents.

Substituent Effects on the Pyridine Ring

The chemical shifts of the carbon atoms in a pyridine ring are influenced by the electronegativity of the nitrogen atom, which generally deshields the α- and γ-carbons. The introduction of substituents further perturbs these chemical shifts.[1][2][3]

-

Chlorine Substituents (at C2 and C6): The two chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect leads to a significant deshielding of the directly attached carbons (C2 and C6), causing their signals to appear at a higher chemical shift (downfield). Furthermore, the chlorine atoms have a moderate electron-donating resonance effect, which primarily influences the ortho and para positions. However, for halogens, the inductive effect is generally dominant.

-

Methylamine Substituent (at C4): The methylamine group (-NHCH₃) is an electron-donating group. The nitrogen atom's lone pair of electrons can participate in resonance, increasing the electron density at the ortho (C3 and C5) and para (C4, though the effect is on the attached carbon itself) positions of the pyridine ring. This increased electron density results in a shielding effect, causing the signals of these carbons to appear at a lower chemical shift (upfield). The methyl carbon of the methylamine group will have a characteristic chemical shift in the aliphatic region of the spectrum.[4]

Based on these principles, a qualitative prediction of the chemical shifts for the aromatic carbons can be made:

-

C2 and C6: Expected to be the most deshielded (highest ppm value) due to the direct attachment of the electronegative chlorine atoms.

-

C4: Expected to be deshielded due to the attachment of the nitrogen atom of the methylamine group, but also influenced by resonance effects.

-

C3 and C5: Expected to be the most shielded (lowest ppm value among the ring carbons) due to the electron-donating resonance effect of the methylamine group at the para position.

-

-CH₃: Expected to appear in the typical aliphatic region for a methyl group attached to a nitrogen atom.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C6 | ~152 | Directly bonded to electronegative chlorine atoms (strong deshielding). |

| C4 | ~150 | Attached to the nitrogen of the electron-donating methylamine group. |

| C3, C5 | ~107 | Shielded by the resonance effect of the para-methylamine group. |

| -CH₃ | ~30 | Typical range for a methyl group attached to a nitrogen atom.[4] |

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes for the atoms with positions N1 [label="N", pos="0,1.2!"]; C2 [label="C (~152 ppm)", pos="1.2,0.6!"]; C3 [label="C (~107 ppm)", pos="1.2,-0.6!"]; C4 [label="C (~150 ppm)", pos="0,-1.2!"]; C5 [label="C (~107 ppm)", pos="-1.2,-0.6!"]; C6 [label="C (~152 ppm)", pos="-1.2,0.6!"]; Cl_a [label="Cl", pos="2.4,1.2!"]; Cl_b [label="Cl", pos="-2.4,1.2!"]; N_amine [label="N", pos="0,-2.4!"]; H_amine [label="H", pos="-0.8,-3.0!"]; C_methyl [label="C (~30 ppm)", pos="0.8,-3.0!"];

// Define edges for the bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl_a; C6 -- Cl_b; C4 -- N_amine; N_amine -- H_amine; N_amine -- C_methyl; }

Figure 1. Molecular structure of this compound with predicted ¹³C NMR chemical shifts.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is a self-validating system designed to ensure accuracy and reproducibility.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar organic molecules.[11] The choice of solvent can slightly influence chemical shifts.[11]

-

Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[4]

NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal detection.

-

Temperature: Maintain a constant temperature, typically 25 °C, to avoid shifts in resonance frequencies during the experiment.

Data Acquisition Parameters

-

Pulse Sequence: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each carbon atom.[12]

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, ensuring accurate signal integration, although quantitative analysis is not the primary goal here.

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

Figure 2. Workflow for the acquisition and processing of a ¹³C NMR spectrum.

Conclusion

This technical guide provides a comprehensive framework for understanding and obtaining the ¹³C NMR spectrum of this compound. By leveraging the principles of substituent effects and employing robust experimental protocols, researchers can confidently assign the chemical shifts and utilize this valuable data for structural verification and further scientific investigation. The predicted chemical shifts and the detailed methodology presented herein serve as a reliable starting point for any scientist working with this important chemical entity.

References

-

Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8). [Link][1][2]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link][5][6]

-

Afridi, A. S. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

-